![molecular formula C18H13ClF3N3O B12608024 Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]- CAS No. 648420-50-2](/img/structure/B12608024.png)
Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(4-chloro-5-isoquinolinyl)-N’-[[4-(trifluoromethyl)phenyl]methyl]- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring a chloro-isoquinoline and a trifluoromethyl-phenyl group, suggests potential biological activity and industrial relevance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route might involve:
Starting Materials: 4-chloro-5-isoquinolineamine and 4-(trifluoromethyl)benzyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions, and in the presence of a catalyst like triethylamine.
Purification: The product can be purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors might also be used to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of N-oxides.
Reduction: Reduction reactions might target the nitro or carbonyl groups if present in derivatives.
Substitution: The chloro group on the isoquinoline ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted isoquinoline derivatives.
科学研究应用
Chemistry
Catalysis: Urea derivatives are often used as ligands in catalytic reactions.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Some urea derivatives are known to inhibit enzymes, making them potential drug candidates.
Antimicrobial Activity: They may exhibit antibacterial or antifungal properties.
Medicine
Drug Development:
Diagnostics: Used in the development of diagnostic agents.
Industry
Agriculture: Potential use as herbicides or pesticides.
Materials Science: Used in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of urea derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The chloro-isoquinoline and trifluoromethyl-phenyl groups may enhance binding affinity and specificity to these targets, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
Urea, N-(4-chloro-5-isoquinolinyl)-N’-phenyl-: Similar structure but lacks the trifluoromethyl group.
Urea, N-(4-chloro-5-isoquinolinyl)-N’-methyl-: Similar structure but with a methyl group instead of the benzyl group.
Uniqueness
The presence of the trifluoromethyl group in Urea, N-(4-chloro-5-isoquinolinyl)-N’-[[4-(trifluoromethyl)phenyl]methyl]- enhances its lipophilicity and metabolic stability, potentially leading to better pharmacokinetic properties compared to similar compounds.
属性
CAS 编号 |
648420-50-2 |
|---|---|
分子式 |
C18H13ClF3N3O |
分子量 |
379.8 g/mol |
IUPAC 名称 |
1-(4-chloroisoquinolin-5-yl)-3-[[4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C18H13ClF3N3O/c19-14-10-23-9-12-2-1-3-15(16(12)14)25-17(26)24-8-11-4-6-13(7-5-11)18(20,21)22/h1-7,9-10H,8H2,(H2,24,25,26) |
InChI 键 |
POPQELVYVWVUGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=CC(=C2C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


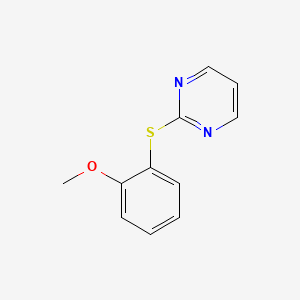
![3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607951.png)
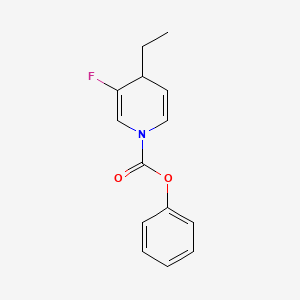
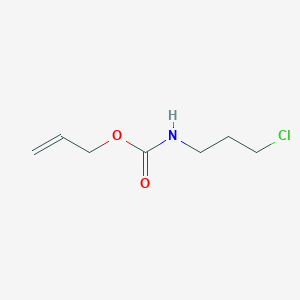
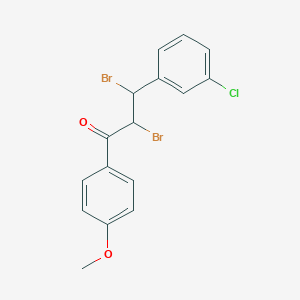
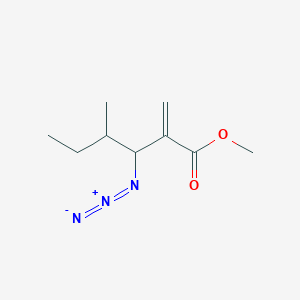
![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)

![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)
![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)
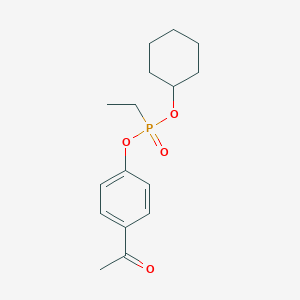
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
